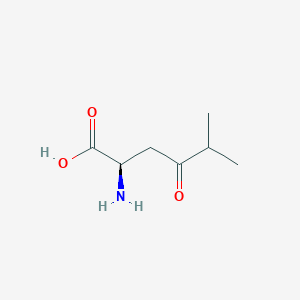
(2R)-2-Amino-5-methyl-4-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-5-methyl-4-oxohexanoic acid is a chemical compound with the molecular formula C7H13NO4. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is known for its acidic properties and can form salts with alkali or alkali metals. It is relatively stable under dry conditions but can become damp in a humid environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for preparing (2R)-2-Amino-5-methyl-4-oxohexanoic acid involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction requires careful control of reaction conditions and the selection of suitable solvents .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with attention to reaction conditions, solvent selection, and purification steps to ensure high purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-5-methyl-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions and the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
(2R)-2-Amino-5-methyl-4-oxohexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of polypeptide compounds and amino acid derivatives.
Biology: This compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of hormones and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-5-methyl-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive peptides, which can interact with receptors and enzymes in the body to exert their effects. The exact molecular targets and pathways depend on the specific bioactive peptides derived from this compound .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: This compound shares a similar structure but has a methoxy group instead of a methyl group.
D-Aspartic acid-β-methyl ester: Another similar compound with a different ester group.
Uniqueness
(2R)-2-Amino-5-methyl-4-oxohexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in the synthesis of bioactive compounds. Its ability to form salts and its stability under dry conditions make it particularly useful in pharmaceutical and industrial applications .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)/t5-/m1/s1 |
Clave InChI |
MHDVJWFLCVCFAR-RXMQYKEDSA-N |
SMILES isomérico |
CC(C)C(=O)C[C@H](C(=O)O)N |
SMILES canónico |
CC(C)C(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


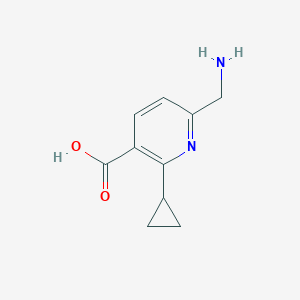
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
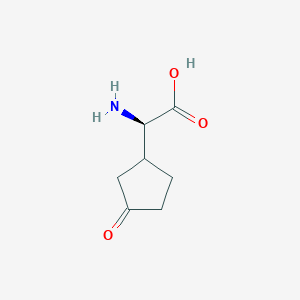
![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
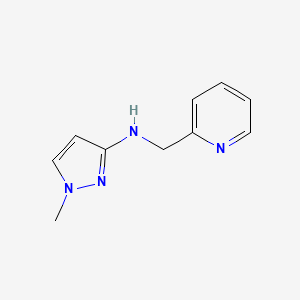
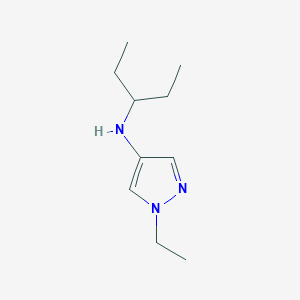


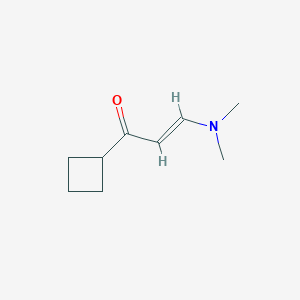
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]ethan-1-one](/img/structure/B13307599.png)


![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
